1-Chloro-1,2,2,3-tetrafluoropropane

CAS No.: 67406-66-0

Cat. No.: VC18489605

Molecular Formula: C3H3ClF4

Molecular Weight: 150.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67406-66-0 |

|---|---|

| Molecular Formula | C3H3ClF4 |

| Molecular Weight | 150.50 g/mol |

| IUPAC Name | 1-chloro-1,2,2,3-tetrafluoropropane |

| Standard InChI | InChI=1S/C3H3ClF4/c4-2(6)3(7,8)1-5/h2H,1H2 |

| Standard InChI Key | NRAYRSGXIOSRHV-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(F)Cl)(F)F)F |

Introduction

Chemical Identification and Physicochemical Properties

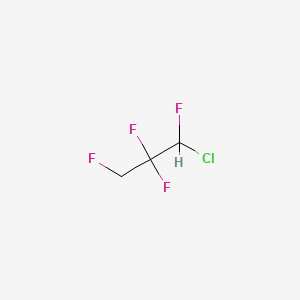

1-Chloro-1,2,2,3-tetrafluoropropane is characterized by a propane backbone substituted with one chlorine atom and four fluorine atoms. The precise arrangement of halogens—chlorine at position 1 and fluorines at positions 1, 2, 2, and 3—confers distinct electronic and steric properties that influence its reactivity and physical behavior.

Table 1: Key Physicochemical Properties of 1-Chloro-1,2,2,3-tetrafluoropropane

| Property | Value or Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.5 g/mol |

| CAS Number | 421-75-0 |

| Physical State | Gas under standard conditions |

| Boiling Point | Not explicitly reported |

| Density | Dependent on phase and temperature |

| GHS Classification | Gas under pressure, Respiratory irritant |

The compound’s gaseous state at ambient conditions necessitates specialized handling, particularly in pressurized systems. Its environmental impact is notable, as it is classified as an ozone-depleting substance, aligning with concerns about halogenated hydrocarbons’ ecological footprint.

Synthesis and Manufacturing Processes

The synthesis of 1-chloro-1,2,2,3-tetrafluoropropane typically involves sequential halogenation steps, starting from chlorinated propane derivatives. A common method, as detailed in commercial literature, involves the chlorination of 1,2-dichloropropane () in the presence of chlorine gas () under ultraviolet (UV) light irradiation. This reaction is often conducted in solvents such as carbon tetrachloride () to homogenize the reaction medium and enhance yield .

Table 2: Representative Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting Material | 1,2-Dichloropropane |

| Reagent | Chlorine gas () |

| Solvent | Carbon tetrachloride () |

| Catalyst | None (light-induced radical reaction) |

| Temperature | Ambient to moderate (20–50°C) |

| Pressure | Atmospheric |

The mechanism proceeds via radical chain reactions initiated by UV light, where chlorine radicals abstract hydrogen atoms from the propane backbone, leading to successive substitution events. This method parallels processes described in patent literature for analogous compounds, such as the production of 2-chloro-1,1,1,2-tetrafluoropropane (R244bb), which employs similar solvent systems and light-assisted chlorination .

Post-synthesis purification often involves fractional distillation to isolate the target compound from byproducts such as polychlorinated isomers. Advanced techniques, including gas chromatography (GC), are employed to verify purity, with commercial samples achieving upwards of 99% purity.

Chemical Reactivity and Functional Transformations

1-Chloro-1,2,2,3-tetrafluoropropane exhibits reactivity typical of highly halogenated alkanes, participating in dehydrochlorination, fluorination, and nucleophilic substitution reactions. These transformations are critical for its utility in synthesizing fluorinated olefins and other derivatives.

Dehydrochlorination

Dehydrochlorination, a cornerstone reaction, eliminates hydrogen chloride () to generate fluorinated propenes. For example, under catalytic conditions using activated carbon or nickel-based catalysts at elevated temperatures (300–400°C), the compound converts to 1,2,2,3-tetrafluoropropene () . This reaction mirrors industrial processes for producing hydrofluoroolefins (HFOs) like 2,3,3,3-tetrafluoropropene (R1234yf), a low-global-warming-potential refrigerant .

Fluorination

Further fluorination with hydrogen fluoride () in the presence of antimony pentachloride () catalysts can yield perfluorinated derivatives. This stepwise substitution leverages the electrophilic nature of the chlorine atom, which is more susceptible to displacement than fluorine under controlled conditions .

Nucleophilic Substitution

The chlorine atom in 1-chloro-1,2,2,3-tetrafluoropropane can be replaced by nucleophiles such as hydroxide () or amines (), forming alcohols or amines, respectively. These reactions typically require polar aprotic solvents and elevated temperatures to proceed efficiently.

| Hazard Category | GHS Pictogram | Hazard Statement |

|---|---|---|

| Gas under pressure | H280: Contains gas under pressure; may explode if heated | |

| Respiratory irritation | H335: May cause respiratory irritation | |

| Environmental hazard | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |

Environmental regulations, particularly those outlined in the Montreal Protocol, restrict the use of ozone-depleting substances like this compound, driving research into safer alternatives.

Industrial and Research Applications

1-Chloro-1,2,2,3-tetrafluoropropane serves as a versatile building block in organic synthesis and materials science. Its primary applications include:

-

Refrigerant Precursor: As a precursor to HFOs like R1234yf, it contributes to next-generation cooling systems with reduced global warming potential .

-

Fluorinated Monomers: The compound is utilized in synthesizing fluoropolymers with enhanced thermal and chemical stability, critical for aerospace and electronics industries.

-

Laboratory Reagent: Its reactivity enables use in mechanistic studies and synthetic methodology development, particularly in halogenation chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume